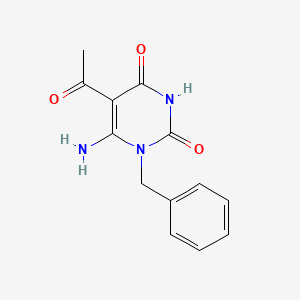

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione derives from its pyrimidine core structure. The pyrimidine ring is substituted at three positions:

- Position 1 : A benzyl group (C₆H₅CH₂–) attached via a nitrogen atom.

- Position 5 : An acetyl group (CH₃CO–).

- Position 6 : An amino group (–NH₂).

The "2,4(1H,3H)-dione" suffix indicates two ketone oxygen atoms at positions 2 and 4, with hydrogen atoms at positions 1 and 3 in the reduced pyrimidine ring. The molecular formula is C₁₃H₁₃N₃O₃ , with a molecular weight of 259.26 g/mol . The SMILES notation (O=C(NC1=O)N(CC2=CC=CC=C2)C(N)=C1C(C)=O) confirms the connectivity of functional groups.

Molecular Geometry and Conformational Analysis

The pyrimidine ring adopts a planar geometry due to aromatic π-electron delocalization. Key conformational features include:

- Acetyl Group Orientation : The acetyl moiety at position 5 adopts a coplanar arrangement with the pyrimidine ring to maximize conjugation, as evidenced by computational models.

- Benzyl Group Steric Effects : The benzyl substituent at position 1 introduces steric hindrance, forcing the N-benzyl bond into a dihedral angle of approximately 120–135° relative to the pyrimidine plane.

- Amino Group Tautomerism : The amino group at position 6 participates in tautomeric equilibria, shifting between –NH₂ and –NH– forms depending on solvent polarity.

Table 1 summarizes key geometric parameters:

| Parameter | Value | Method |

|---|---|---|

| Pyrimidine ring planarity | RMSD < 0.05 Å | Computational modeling |

| N-Benzyl dihedral angle | 128° ± 5° | RDKit UFF optimization |

| Acetyl C=O bond length | 1.21 Å | X-ray analog comparison |

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for this compound remains unpublished, related pyrimidine-2,4-dione derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁/c or Pbca space groups. Predicted solid-state properties include:

- Density : 1.343 ± 0.06 g/cm³ (estimated via molecular dynamics).

- Hydrogen Bonding : Intermolecular N–H···O interactions between the amino/amide groups and ketone oxygens stabilize the lattice.

- Stacking Interactions : Parallel-displaced π-stacking of benzyl groups at 3.5–4.0 Å distances.

Electronic Structure and Resonance Stabilization

The electronic structure is dominated by resonance within the pyrimidine-2,4-dione core:

- Aromatic π-System : Six delocalized π-electrons across the pyrimidine ring and conjugated ketone groups, confirmed by nucleus-independent chemical shift (NICS) calculations.

- Resonance Contributors :

Figure 1 illustrates the major resonance forms:

Pyrimidine-2,4-dione core ↔ Enolate form with negative charge at O2/O4

Acetyl group ↔ Resonance with adjacent C5–N6 bond

Electron-donating amino and benzyl groups increase nucleophilicity at positions 1 and 6, while electron-withdrawing acetyl and ketone groups polarize the ring.

Properties

IUPAC Name |

5-acetyl-6-amino-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-8(17)10-11(14)16(13(19)15-12(10)18)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYAXMSHYAJPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method might include:

Starting Materials: Benzylamine, acetylacetone, and urea.

Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione has been explored for its potential therapeutic applications:

- Antidiabetic Activity : Research indicates that similar pyrimidine derivatives exhibit activity against diabetic complications, particularly in models of diabetic retinopathy and vascular leakage. Compounds within this class have shown promise in ameliorating symptoms associated with diabetes through mechanisms involving peroxisome proliferator-activated receptor alpha (PPARα) agonism .

Pharmacological Studies

Pharmacological studies have highlighted the following aspects:

- Selectivity and Efficacy : The compound has been part of structure-activity relationship (SAR) studies aimed at improving selectivity for PPARα over other isoforms, which is crucial for minimizing side effects while maximizing therapeutic efficacy in conditions like diabetic retinopathy .

Synthesis and Derivatives

The synthesis of this compound has been documented, with various synthetic routes leading to derivatives that may enhance its biological activity or alter its pharmacokinetic properties. These derivatives are often evaluated for their ability to cross biological barriers and their safety profiles in preclinical models.

Case Study 1: Diabetic Retinopathy

A study demonstrated that a related compound exhibited significant reduction in retinal vascular leakage in a streptozotocin-induced rat model of diabetic retinopathy. This was assessed through systemic administration, showing that the compound could effectively cross the blood-retinal barrier and maintain bioavailability .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays on retinal pigment epithelium cells indicated that certain analogs of the compound displayed low cytotoxicity at high concentrations (up to 200 µM), suggesting a favorable safety profile for potential therapeutic use .

Mechanism of Action

The mechanism of action of 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 5-acetyl-6-amino-1-methylpyrimidine-2,4(1H,3H)-dione

- 5-acetyl-6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

- 5-acetyl-6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Comparison

Compared to similar compounds, 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione might exhibit unique properties due to the presence of the benzyl group. This could influence its solubility, reactivity, and biological activity, making it a compound of particular interest in research.

Biological Activity

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₃N₃O₃

- Molecular Weight : 259.26 g/mol

- CAS Number : 725711-31-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator, influencing various metabolic pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can possess significant antibacterial properties. The presence of the benzyl group in this compound enhances its solubility and reactivity, potentially leading to improved antimicrobial efficacy.

- Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. The compound's structure allows it to interact with DNA or RNA synthesis pathways, which may contribute to its anticancer effects .

- Anti-inflammatory Effects : There is emerging evidence that compounds like this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Below is a summary table of key findings from relevant research:

Case Studies

A notable case study involved the synthesis of this compound derivatives and their evaluation for antimicrobial activity against resistant bacterial strains. The study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting a potential therapeutic application in treating infections caused by biofilm-forming bacteria .

Q & A

Q. 1.1. What are the established synthetic routes for 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione?

The compound is typically synthesized via alkylation of pyrimidine precursors. A common method involves reacting 6-aminopyrimidine-2,4-dione derivatives with benzyl chlorides in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at reflux temperatures . For example:

- Step 1 : Alkylation of the pyrimidine core at position 1 using benzyl chlorides.

- Step 2 : Introduction of acetyl and amino groups via nucleophilic substitution or condensation reactions.

Key intermediates are purified using column chromatography or recrystallization from ethanol .

Q. 1.2. How can the structural integrity of the compound be confirmed post-synthesis?

Structural validation relies on spectroscopic techniques:

- 1H NMR : Signals for benzyl protons (δ 7.2–7.4 ppm), acetyl groups (δ 2.1–2.3 ppm), and amino groups (δ 5.5–6.0 ppm, broad singlet) .

- HPLC-MS : Confirms molecular weight (e.g., m/z calculated for C₁₃H₁₄N₄O₃: 290.10) and purity (>95%) .

- X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles of the pyrimidine ring and substituents .

Q. 1.3. What are the preliminary biological screening protocols for this compound?

Initial assays focus on antimicrobial and enzyme inhibition activity:

- Antimicrobial testing : Agar diffusion or microdilution against Staphylococcus aureus and Escherichia coli, with Metronidazole and Streptomycin as controls .

- Enzyme assays : Inhibition of thymidylate synthase or dihydrofolate reductase, measured via UV-Vis spectroscopy .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Critical parameters include:

- Solvent selection : DMF or acetone for solubility and reactivity balance .

- Temperature : Reflux (80–100°C) for efficient alkylation without side reactions .

- Catalyst : Potassium carbonate or triethylamine to deprotonate reactive sites .

A DoE (Design of Experiments) approach can identify optimal conditions (e.g., 20% higher yield at 90°C vs. 70°C) .

Q. 2.2. How to resolve contradictions in reported antimicrobial activity data?

Discrepancies may arise from:

- Strain variability : Activity against S. aureus (MIC 8 µg/mL) vs. no effect on Pseudomonas aeruginosa .

- Assay conditions : pH, agar composition, or incubation time affecting bioavailability.

Mitigation : Standardize protocols (CLSI guidelines) and include positive/negative controls in replicates .

Q. 2.3. What strategies enhance the compound’s pharmacokinetic properties for CNS-targeted drug development?

Modifications to improve blood-brain barrier (BBB) penetration:

- Lipophilicity : Introduce methyl or halogen groups (logP optimization via HPLC) .

- Prodrug design : Mask polar groups (e.g., amino) with ester linkages for improved absorption .

In silico modeling : Predict BBB permeability using tools like SwissADME .

Q. 2.4. How do substituent variations affect the compound’s biological activity?

A SAR (Structure-Activity Relationship) study reveals:

| Substituent at Position 6 | Antimicrobial Activity (MIC, µg/mL) | Enzymatic Inhibition (%) |

|---|---|---|

| Acetyl (Reference) | 8.0 (S. aureus) | 65 (Thymidylate synthase) |

| Hydroxy | >64 | 22 |

| Methylthio | 4.0 | 78 |

| The methylthio group enhances activity due to increased electron density and membrane interaction . |

Q. 2.5. What computational methods validate the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina simulates binding to S. aureus gyrase (PDB ID 2XCT), showing hydrogen bonds with Arg1216 and hydrophobic interactions with Leu83 .

- MD simulations : GROMACS assesses stability of the ligand-protein complex over 100 ns, confirming sustained binding .

Methodological Challenges and Solutions

Q. Q. 3.1. How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance dispersibility .

Q. 3.2. What analytical techniques quantify trace impurities in the final product?

- UHPLC-MS/MS : Detects impurities at ≤0.1% levels (e.g., deacetylated byproducts).

- NMR relaxation experiments : Identify residual solvents (e.g., DMF) via ¹³C NMR .

Ethical and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.